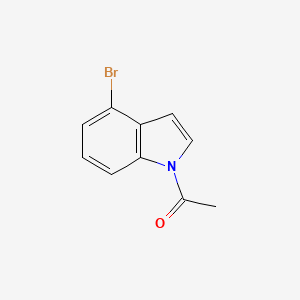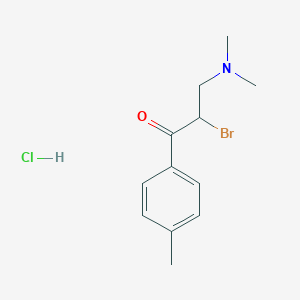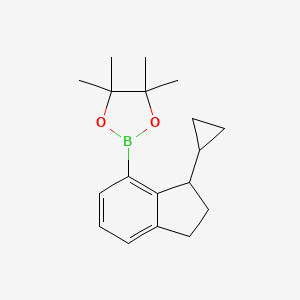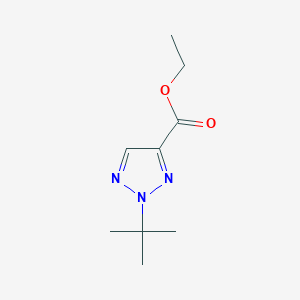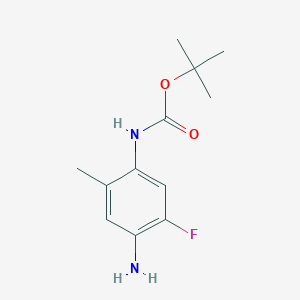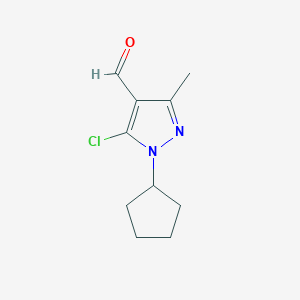
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5-position, a cyclopentyl group at the 1-position, and a methyl group at the 3-position, with an aldehyde functional group at the 4-position. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 4-position of the pyrazole ring. The reaction typically involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Analyse Chemischer Reaktionen
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, they may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to the active site or allosteric sites . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a cyclopentyl group, which may affect its biological activity and chemical reactivity.
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its solubility and reactivity.
1-methyl-1H-pyrazole-5-carboxaldehyde: This compound lacks the chloro and cyclopentyl groups, which may result in different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13ClN2O |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
5-chloro-1-cyclopentyl-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H13ClN2O/c1-7-9(6-14)10(11)13(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
RTNJNAVGUOFSIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)Cl)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


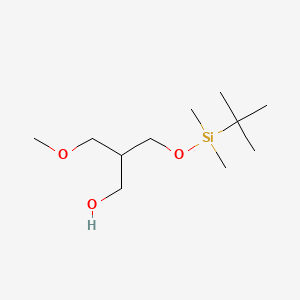

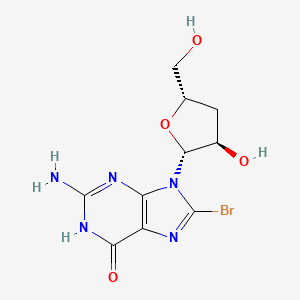
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
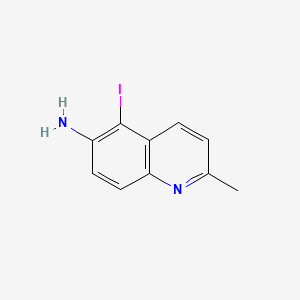
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
